EZM2302, chemically named as methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate, is a potent and selective small molecule inhibitor of the protein arginine methyltransferase CARM1 (also known as PRMT4). [, , , ] CARM1 is an enzyme that catalyzes the methylation of arginine residues on target proteins, playing crucial roles in various cellular processes, including gene expression, signal transduction, and cell differentiation. [, ] EZM2302 has emerged as a valuable tool in scientific research to investigate the biological functions of CARM1 and its therapeutic potential in various diseases, particularly cancer. [, , , ] Notably, EZM2302 exhibits high oral bioavailability and is well-tolerated in mice, making it suitable for in vivo studies. []
While the provided abstracts mention EZM2302 being structurally related to another CARM1 inhibitor EPZ025654, detailed synthesis procedures for EZM2302 are not explicitly described in these papers. [, ] Further investigation into patent literature or other publications by Epizyme, Inc. (mentioned as the source of EZM2302 in one of the abstracts []) may provide more information on the synthesis methods employed.
The provided abstracts do not delve into detailed chemical reactions involving EZM2302. [, , , ] The primary focus lies in its biological activity as a CARM1 inhibitor. Further research would be needed to explore its reactivity with other molecules and potential chemical transformations it might undergo.
EZM2302 exerts its biological effects by selectively inhibiting the enzymatic activity of CARM1. [, , , ] While the exact binding mechanism remains to be elucidated, the inhibition prevents CARM1 from methylating its target proteins. [, ] Consequently, EZM2302 disrupts downstream signaling pathways regulated by CARM1, impacting gene expression and cellular processes like cell growth, differentiation, and survival. [, , , ] For instance, in AML cells, EZM2302 reduced the methylation of the CARM1 substrate BAF155 and altered the expression of AML1-ETO target genes, leading to decreased colony formation and increased myeloid differentiation. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: